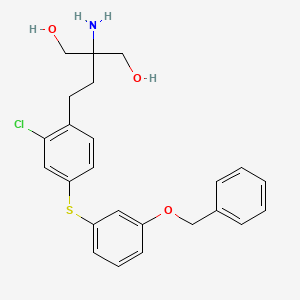
Morinidazol
Descripción general
Descripción
R,S-1-(2-metil-5-nitro-1H-imidazol-1-il)-3-morfolinopropan-2-ol , es un agente antimicrobiano de 5-nitroimidazol de tercera generación. Actualmente se encuentra en desarrollo clínico como una mezcla racémica para el tratamiento de la amebiasis, la tricomoniasis y las infecciones bacterianas anaerobias . Morinidazole es similar al metronidazol, el antimicrobiano prototipo de nitroimidazol, en su actividad bactericida, que depende de la formación de un metabolito intermedio redox en la bacteria que causa rotura de la cadena de ADN, inhibe la reparación y finalmente conduce a la muerte celular .
Aplicaciones Científicas De Investigación
Morinidazole tiene varias aplicaciones de investigación científica, que incluyen:
Química: Se utiliza como compuesto modelo para estudiar la reactividad de los nitroimidazoles y sus derivados.
Biología: Se ha investigado su actividad antimicrobiana contra diversas bacterias anaerobias y protozoos.
Medicina: Se encuentra en desarrollo clínico para el tratamiento de la amebiasis, la tricomoniasis y las infecciones bacterianas anaerobias. .
Mecanismo De Acción
El mecanismo de acción de morinidazole implica la reducción de su grupo nitro para formar un metabolito intermedio redox dentro de la bacteria. Este intermedio causa rotura de la cadena de ADN, inhibe la reparación del ADN y finalmente conduce a la muerte celular . Los objetivos moleculares y las vías implicadas incluyen el ADN y las proteínas de transporte de electrones en bacterias anaerobias y protozoos .
Análisis Bioquímico
Biochemical Properties
Morinidazole undergoes extensive metabolism in humans, primarily through glucuronidation . The enzymes responsible for this process are UDP-glucuronosyltransferases (UGTs), specifically UGT1A9 . The nitrogen atom of the morpholine ring, rather than the aliphatic hydroxyl group at the side chain, is glucuronidated to form S-morinidazole glucuronide and R-enantiomer glucuronide .
Cellular Effects
The bactericidal activity of Morinidazole, similar to that of metronidazole (the prototype nitroimidazole antimicrobial), depends on the formation of a redox intermediate metabolite in the bacterium that causes DNA strand breakage, inhibits repair, and ultimately leads to cell death .
Molecular Mechanism
Morinidazole exerts its effects at the molecular level by interfering with the structure of bacterial DNA, causing subsequent cell death . This is achieved through the formation of a redox intermediate metabolite in the bacterium .
Temporal Effects in Laboratory Settings
It is known that Morinidazole glucuronidation followed by renal excretion is the major elimination pathway, accounting for 35% of the dose .
Metabolic Pathways
Morinidazole is involved in the glucuronidation metabolic pathway . This biotransformation is mainly catalyzed by UGT1A9 . The nitrogen atom of the morpholine ring, rather than the aliphatic hydroxyl group at the side chain, is glucuronidated .
Transport and Distribution
It is known that Morinidazole and its metabolites are eliminated in humans primarily via renal excretion .
Métodos De Preparación
Morinidazole se puede sintetizar a través de un proceso de varios pasos que involucra la reacción de 2-metil-5-nitroimidazol con morfolina y pasos de purificación posteriores . La ruta sintética típicamente involucra los siguientes pasos:
Nitración: La nitración de 2-metilimidazol para formar 2-metil-5-nitroimidazol.
Alquilación: La alquilación de 2-metil-5-nitroimidazol con 3-cloropropanol para formar 1-(2-metil-5-nitro-1H-imidazol-1-il)-3-cloropropan-2-ol.
Sustitución: La sustitución del átomo de cloro con morfolina para formar morinidazole.
Los métodos de producción industrial implican optimizar las condiciones de reacción para maximizar el rendimiento y la pureza, incluido el control de la temperatura, la presión y el tiempo de reacción .
Análisis De Reacciones Químicas
Morinidazole experimenta varios tipos de reacciones químicas, que incluyen:
Oxidación: Morinidazole se puede oxidar para formar N-óxido de morinidazole.
Reducción: El grupo nitro en morinidazole se puede reducir para formar derivados de amino.
Sustitución: El anillo de morfolina puede sufrir reacciones de sustitución con varios nucleófilos.
Los reactivos y condiciones comunes utilizados en estas reacciones incluyen agentes oxidantes como el peróxido de hidrógeno para la oxidación, agentes reductores como el borohidruro de sodio para la reducción y nucleófilos como las aminas para la sustitución . Los productos principales formados a partir de estas reacciones incluyen N-óxido de morinidazole y derivados de amino .
Comparación Con Compuestos Similares
Morinidazole es similar a otros compuestos de nitroimidazol, como metronidazol, ornidazol y tinidazol . tiene características únicas que lo distinguen de estos compuestos:
Propiedades
IUPAC Name |
1-(2-methyl-5-nitroimidazol-1-yl)-3-morpholin-4-ylpropan-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N4O4/c1-9-12-6-11(15(17)18)14(9)8-10(16)7-13-2-4-19-5-3-13/h6,10,16H,2-5,7-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GAZGHCHCYRSPIV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(N1CC(CN2CCOCC2)O)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N4O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201031280 | |
| Record name | Morinidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201031280 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
92478-27-8 | |
| Record name | Morinidazole | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0092478278 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Morinidazole | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB15098 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Morinidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201031280 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | MORPONIDAZOLE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TUPWG40JAL | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-[(2R)-1-(dimethylamino)propan-2-yl]-4-methoxybenzo[a]phenazine-11-carboxamide](/img/structure/B1676668.png)
![(6E)-4-methyl-6-[5-(2-methylphenyl)-1,2-dihydropyrazol-3-ylidene]cyclohexa-2,4-dien-1-one](/img/structure/B1676671.png)
![3-[(4-Methylphenyl)methylsulfanyl]-1-phenyl-1,2,4-triazole](/img/structure/B1676672.png)


![2-[(E)-2-(2,3-dimethoxyphenyl)ethenyl]-1,3-benzoxazin-4-one](/img/structure/B1676678.png)






